![molecular formula C11H15NO B15359671 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- CAS No. 245362-53-2](/img/structure/B15359671.png)
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate chiral amine and epoxide.
Ring Closure: The chiral amine undergoes nucleophilic substitution with the epoxide, leading to the formation of the aziridine ring.
Hydroxymethylation: The aziridine is then hydroxymethylated to introduce the hydroxymethyl group at the desired position.
The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the ring closure and hydroxymethylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted aziridines from nucleophilic substitution.
科学的研究の応用
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and as a precursor in the synthesis of fine chemicals.
作用機序
The mechanism of action of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but less ring strain.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Aziridines: Other aziridine derivatives with different substituents.
Uniqueness
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is unique due to its specific chiral configuration and the presence of both a phenylethyl and a hydroxymethyl group
特性
CAS番号 |
245362-53-2 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
[(2R)-1-[(1S)-1-phenylethyl]aziridin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m0/s1 |
InChIキー |
BMEHDCBKAUDFBH-WKAHHKJFSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]2CO |
正規SMILES |
CC(C1=CC=CC=C1)N2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


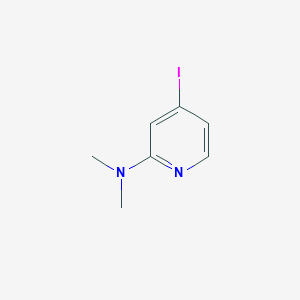
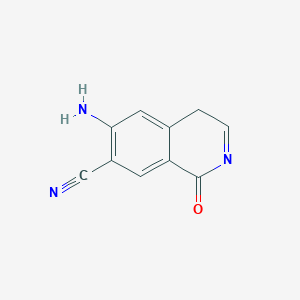
![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
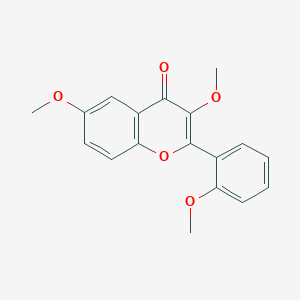
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)


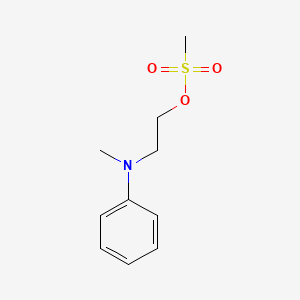
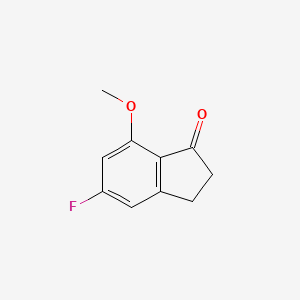
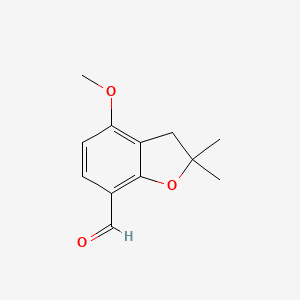
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
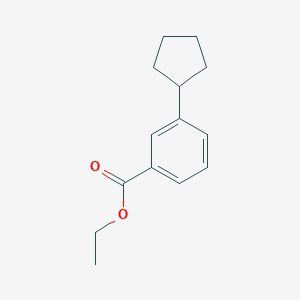
![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
